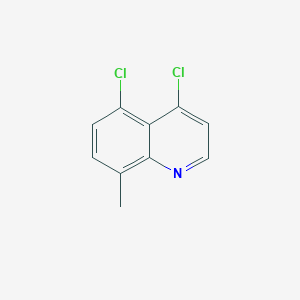

4,5-Dichloro-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXRCWLZIIBTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589016 | |

| Record name | 4,5-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-29-3 | |

| Record name | 4,5-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dichloro-8-methylquinoline CAS number

An In-Depth Technical Guide to 4,5-Dichloro-8-methylquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document delineates its fundamental physicochemical properties, explores plausible synthetic routes with mechanistic considerations, analyzes its reactivity, and discusses its potential applications as a versatile building block in drug discovery and materials science. Safety protocols, handling procedures, and a detailed experimental workflow for a key transformation are also presented to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.

Core Compound Identification and Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of two chlorine atoms and a methyl group on this scaffold imparts specific steric and electronic properties that can be exploited for targeted synthesis and biological activity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Physicochemical Characteristics

A summary of the key computed and reported properties of this compound is provided below. These parameters are critical for designing experimental conditions, including solvent selection, purification strategies, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | ChemicalBook[2], PubChemLite[4] |

| Molecular Weight | 212.08 g/mol | PubChemLite[4] |

| Monoisotopic Mass | 210.99556 Da | PubChemLite[4] |

| Appearance | White to off-white powder | Guidechem[1] |

| InChI | InChI=1S/C10H7Cl2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | PubChemLite[4] |

| SMILES | CC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl | PubChemLite[4] |

| Predicted XlogP | 3.8 | PubChemLite[4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines can be achieved through several classic organic reactions. For this compound, a multi-step pathway is necessary, typically starting from a substituted aniline. A logical and field-proven approach is a variation of the Gould-Jacobs reaction, followed by targeted chlorination steps.

The causality behind this choice rests on the high degree of regiochemical control afforded by the Gould-Jacobs reaction for constructing the quinoline core, followed by robust chlorination chemistry. An alternative, the Skraup synthesis, is a powerful but often aggressive reaction that can be difficult to control on a large scale.[5]

Proposed Synthetic Pathway

The synthesis logically proceeds by first constructing the 5-chloro-8-methyl-4-hydroxyquinoline intermediate, which is then converted to the final dichlorinated product.

Mechanistic Insight:

-

Condensation: The synthesis begins with the nucleophilic attack of the aniline derivative on diethyl (ethoxymethylene)malonate. This step is typically performed at elevated temperatures to drive off the ethanol byproduct.[6]

-

Thermal Cyclization: The resulting intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether). This intramolecular Friedel-Crafts-type reaction forms the heterocyclic ring system.[6]

-

Saponification and Decarboxylation: The ester group at the 3-position is hydrolyzed to a carboxylic acid under basic conditions, which is then readily removed by heating under acidic conditions.

-

Chlorination: The final and critical step is the conversion of the 4-hydroxyl group to a chloride. Reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride and phosphoryl chloride are effective for this transformation. This reaction proceeds via the formation of a chlorophosphite ester intermediate, which is subsequently displaced by a chloride ion.[7]

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the two chloro-substituents on the quinoline ring. The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C5 position.

Causality of Reactivity:

-

C4-Position: The C4 chlorine is para to the ring nitrogen. The nitrogen atom can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, thereby lowering the activation energy for nucleophilic attack at this position. This makes the C4 chlorine a prime target for displacement by a wide range of nucleophiles.

-

C5-Position: The C5 chlorine is on the carbocyclic ring and is not electronically activated by the heteroatom. Its substitution requires much harsher reaction conditions.

This differential reactivity is a powerful tool for synthetic chemists, allowing for selective functionalization of the C4 position while leaving the C5 position intact.

Key Nucleophilic Substitution Reactions

Drawing parallels from studies on related chloroquinolines, the C4-chloro group can be displaced by various nucleophiles to generate a library of derivatives.[7][8]

-

Amination: Reaction with primary or secondary amines (e.g., aniline, piperidine) can introduce diverse amino functionalities, crucial for modulating solubility and biological target affinity.

-

Thiolation: Thiolates (e.g., sodium thiophenoxide) can be used to install sulfur-containing moieties.

-

Azidation: Sodium azide can be used to introduce an azido group, which is a versatile functional group that can be further converted into an amine via reduction or used in "click" chemistry reactions.[7]

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold and its halogenated derivatives are renowned for a vast array of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[9][10] this compound serves as a key intermediate for accessing novel analogs within this chemical space.

-

Anticancer Agents: The quinoline core can intercalate with DNA, and derivatives are being explored as topoisomerase inhibitors. The specific substitution pattern of this compound allows for the synthesis of targeted kinase inhibitors.

-

Antimicrobial Agents: Halogenated quinolines have a long history of use as antibacterial and antifungal agents.[11][12] The lipophilicity conferred by the chlorine atoms can enhance membrane permeability, a key factor for antimicrobial efficacy.

-

Chelating Agents: The quinoline nitrogen and a potential substituent introduced at the C4 position can act as a bidentate ligand for metal ions. This chelation ability is crucial for developing agents that target metalloenzymes or disrupt metal ion homeostasis in pathological conditions.[10][13]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chloro- and methyl-quinolines provide a strong basis for hazard assessment.[14][15][16][17]

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[14][16]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[18]

-

Eye Protection: Use chemical safety goggles or a face shield.[15]

-

Respiratory Protection: Work in a well-ventilated fume hood. If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15][18]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[18] Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[17] Store away from strong oxidizing agents.[15]

Detailed Experimental Protocol: Nucleophilic Substitution with Aniline

This protocol describes a representative procedure for the selective substitution of the C4-chloro group. The choice of aniline as the nucleophile is illustrative of a common C-N bond-forming reaction used in medicinal chemistry.

Objective: To synthesize 4-anilino-5-chloro-8-methylquinoline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Ethanol, anhydrous

-

Diisopropylethylamine (DIPEA) (1.5 eq, optional base)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

TLC plates (silica gel), ethyl acetate, hexanes

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 10 mL per mmol of substrate).

-

Reagent Addition: Add aniline (1.2 eq) to the solution. If the aniline salt is used or if the reaction is sluggish, add DIPEA (1.5 eq) to act as a proton sponge.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The causality for heating is to provide the necessary activation energy for the SₙAr reaction. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase would be 30% ethyl acetate in hexanes. The product should have a different Rf value than the starting material.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

-

Isolation: Reduce the solvent volume using a rotary evaporator. Add water to the residue, which may cause the product to precipitate. If an oil forms, extract the aqueous layer with ethyl acetate (3x).

-

Purification:

-

If a solid precipitated, collect it by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent. Dry the final product under high vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the C4-Cl signal and the appearance of aniline protons in the NMR spectrum would validate the success of the reaction.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 948292-29-3 [chemicalbook.com]

- 3. 948292-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 5. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rroij.com [rroij.com]

- 11. nbinno.com [nbinno.com]

- 12. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. chemos.de [chemos.de]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Physical Properties of 4,5-Dichloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-8-methylquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic organic compound. The quinoline ring system is a fundamental structural motif in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and versatile ligands in catalysis. The introduction of chloro- and methyl- substituents onto the quinoline core profoundly influences its physicochemical properties, thereby modulating its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 948292-29-3), offering a critical resource for its application in research and development.

Molecular Structure and Core Physicochemical Parameters

The foundational attributes of a molecule are dictated by its structure. This compound possesses a molecular formula of C₁₀H₇Cl₂N and a molecular weight of approximately 212.08 g/mol .[1] The strategic placement of two chlorine atoms at the 4 and 5 positions, and a methyl group at the 8 position, creates a unique electronic and steric profile.

A summary of the core physical properties for this compound is presented in Table 1. It is important to note that while some of these properties are reported by commercial suppliers, they may be based on computational predictions rather than exhaustive experimental validation.

Table 1: Core Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 948292-29-3 | [1] |

| Molecular Formula | C₁₀H₇Cl₂N | [1] |

| Molecular Weight | 212.08 g/mol | [1] |

| Density | 1.351 g/cm³ | [1] |

| Boiling Point | 312.7 °C at 760 mmHg | [1] |

| Refractive Index | 1.643 | [1] |

| Vapor Pressure | 0.000956 mmHg at 25°C | [1] |

Note: These values should be considered as estimates and may require experimental verification for critical applications.

Solubility Profile: A Critical Parameter for Application

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of a novel compound like this compound is crucial for reproducible results.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for any undissolved solid.

-

Quantification (Optional): If a more precise measurement is required, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-8-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of two chlorine atoms at the 4 and 5 positions, combined with a methyl group at the 8-position, imparts unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a strategic and efficient synthetic route to this compound, detailing the synthesis of a key precursor, the construction of the quinoline core via the Gould-Jacobs reaction, and the final chlorination step. The methodologies presented are grounded in established chemical principles and supported by relevant literature, offering a practical framework for researchers in the field.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively approached through a multi-step sequence that commences with the preparation of a specifically substituted aniline precursor, followed by the construction of the quinoline ring system, and culminating in a final chlorination step. This strategy allows for precise control over the substitution pattern of the target molecule.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor: 2,3-Dichloro-5-methylaniline

The successful synthesis of the target quinoline is critically dependent on the availability of the appropriately substituted aniline, 2,3-dichloro-5-methylaniline. A common and effective method for the preparation of this intermediate involves the direct chlorination of 3-methylaniline, often with a protection/deprotection strategy for the amino group to control regioselectivity and prevent unwanted side reactions.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-methylaniline

Step 1a: Acetylation of 3-Methylaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated N-(3-methylphenyl)acetamide by filtration, wash with cold water, and dry.

Step 1b: Chlorination of N-(3-methylphenyl)acetamide

-

Suspend the dried N-(3-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the suspension in an ice bath.

-

Slowly bubble chlorine gas through the suspension or add a solution of a chlorinating agent like sulfuryl chloride (2.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water and collect the precipitated N-(2,3-dichloro-5-methylphenyl)acetamide by filtration.

Step 1c: Hydrolysis of N-(2,3-dichloro-5-methylphenyl)acetamide

-

Suspend the chlorinated acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dichloro-5-methylaniline.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Starting Material | Intermediate | Final Product | Reagents | Typical Yield |

| 3-Methylaniline | N-(3-methylphenyl)acetamide, N-(2,3-dichloro-5-methylphenyl)acetamide | 2,3-Dichloro-5-methylaniline | Acetic anhydride, Cl₂, HCl, NaOH | 60-70% over 3 steps |

Part 2: Construction of the Quinoline Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1][2][3] This reaction proceeds through an initial condensation to form an anilinomethylenemalonate, which then undergoes a thermal cyclization to yield the quinoline ring system.

Mechanism of the Gould-Jacobs Reaction

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol to form the diethyl ((2,3-dichloro-5-methylphenyl)amino)methylene)malonate intermediate. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, leading to the formation of the quinoline ring after another molecule of ethanol is eliminated.[2]

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 5,6-Dichloro-8-methylquinolin-4-ol

Step 2a: Condensation

-

In a round-bottom flask, combine 2,3-dichloro-5-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.

-

After the initial heating period, increase the temperature to 150 °C for an additional hour to ensure complete reaction.

-

The resulting crude diethyl ((2,3-dichloro-5-methylphenyl)amino)methylene)malonate can be used directly in the next step or purified by vacuum distillation.

Step 2b: Thermal Cyclization

-

Heat the crude intermediate from the previous step in a high-boiling point solvent such as diphenyl ether or Dowtherm A to 240-250 °C.

-

Maintain this temperature for 30-60 minutes. The cyclized product will precipitate from the hot solution.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to facilitate further precipitation.

-

Collect the solid product, ethyl 5,6-dichloro-4-hydroxy-8-methylquinoline-3-carboxylate, by filtration and wash with hexane.

Step 2c: Saponification and Decarboxylation

-

Suspend the crude ester from the cyclization step in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to effect saponification of the ester.

-

Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid intermediate will precipitate. Collect the solid by filtration.

-

To decarboxylate, heat the carboxylic acid intermediate in a high-boiling point solvent (e.g., diphenyl ether) at 250-260 °C until the evolution of carbon dioxide ceases.

-

Cool the mixture and collect the precipitated 5,6-dichloro-8-methylquinolin-4-ol by filtration. Wash with a suitable solvent and dry.

| Starting Material | Intermediate | Final Product of Part 2 | Reagents | Typical Yield |

| 2,3-Dichloro-5-methylaniline | Diethyl ((2,3-dichloro-5-methylphenyl)amino)methylene)malonate | 5,6-Dichloro-8-methylquinolin-4-ol | Diethyl ethoxymethylenemalonate, NaOH, HCl | 70-80% |

Part 3: Final Chlorination to Yield this compound

The final step in the synthesis is the conversion of the 4-hydroxy group of the quinoline to a chloro group. This is a standard transformation in heterocyclic chemistry, commonly achieved using phosphorus oxychloride (POCl₃).

Mechanism of Chlorination with POCl₃

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is thought to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the quinolinol acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by a nucleophilic attack of a chloride ion on the 4-position of the quinoline ring, leading to the displacement of the dichlorophosphate leaving group and the formation of the 4-chloroquinoline product.[1]

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, carefully add 5,6-dichloro-8-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and should be done with caution.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 8.

-

The crude product will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with cold water and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[4]

| Starting Material | Final Product | Reagents | Typical Yield |

| 5,6-Dichloro-8-methylquinolin-4-ol | This compound | Phosphorus oxychloride (POCl₃) | 85-95% |

Conclusion

This in-depth technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By commencing with the synthesis of the key precursor, 2,3-dichloro-5-methylaniline, followed by the well-established Gould-Jacobs reaction to construct the quinoline core, and concluding with a standard chlorination protocol, researchers can reliably access this valuable compound. The detailed experimental procedures and mechanistic insights provided herein are intended to serve as a comprehensive resource for scientists and professionals engaged in drug discovery and the development of novel chemical entities. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

An In-depth Technical Guide to 4,5-Dichloro-8-methylquinoline: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4,5-dichloro-8-methylquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development and chemical synthesis. Drawing upon established principles of heterocyclic chemistry, this document details the compound's structural and physicochemical properties, outlines a plausible synthetic pathway, discusses its chemical reactivity, and explores its potential applications as a key building block for advanced chemical entities.

Introduction and Core Concepts

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The introduction of halogen substituents onto the quinoline ring is a common strategy to modulate a compound's physicochemical properties—such as lipophilicity and metabolic stability—and to enhance its biological efficacy or target specificity[3].

This compound belongs to this important class of halogenated heterocycles. Its specific substitution pattern—with chlorine atoms on both the pyridine (C-4) and benzene (C-5) rings, and a methyl group at C-8—creates a unique electronic and steric profile. This guide serves as a technical resource, consolidating available data and providing expert insights into the chemistry of this compound for its effective utilization in research and development.

Structural Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all scientific work. The structural details and key physicochemical properties of this compound are summarized below.

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 948292-29-3[4]

-

Molecular Formula: C₁₀H₇Cl₂N[5]

-

Molecular Weight: 212.08 g/mol [5]

-

Canonical SMILES: Cc1cccc2c(Cl)c(Cl)cnc12

-

InChI Key: IYXRCWLZIIBTGX-UHFFFAOYSA-N[5]

Physicochemical Data

The properties of a compound dictate its handling, reactivity, and formulation potential. The table below presents key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Weight | 212.08 g/mol | [5] |

| Density | 1.351 g/cm³ | [6] |

| Boiling Point | 312.7 °C at 760 mmHg | [6] |

| Refractive Index | 1.643 | [6] |

| Appearance | White to off-white powder (predicted) | Commercial Suppliers |

| XlogP (Predicted) | 3.8 | [7] |

Synthesis and Purification

Plausible Synthetic Pathway: The Skraup Reaction

The Skraup synthesis is a classic method for constructing quinolines via the reaction of an aniline with glycerol, an oxidizing agent (traditionally the nitro compound corresponding to the aniline used), and sulfuric acid[8].

Proposed Starting Material: 3,4-Dichloro-2-methylaniline.

The rationale for this starting material is that the cyclization will occur at the unsubstituted C-6 position of the aniline, which becomes the C-8 position of the quinoline, thus placing the methyl group at the desired location.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a stirred solution of 3,4-dichloro-2-methylaniline (1.0 eq) and glycerol (3.0-4.0 eq) in a suitable high-boiling solvent (e.g., nitrobenzene), cautiously add concentrated sulfuric acid (2.0-3.0 eq) dropwise at room temperature. The initial aniline can also serve as the oxidizing agent's precursor.

-

Heating and Cyclization: Heat the mixture gradually to approximately 130-140 °C. An exothermic reaction is expected. Maintain this temperature for several hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until a pH of 8-9 is reached, which precipitates the crude product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude residue is typically purified by column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electron-withdrawing nature of the nitrogen atom and the two chlorine substituents.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the C-4 position is expected to be significantly more reactive towards nucleophiles than the one at C-5. This is because the C-4 position is para to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. In contrast, the C-5 chlorine is on the carbocyclic ring and is less activated. This differential reactivity allows for selective functionalization at the C-4 position. Common nucleophiles used in such reactions include amines, alkoxides, and thiols[9].

-

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen. Any substitution would likely occur on the benzene ring, but the presence of two deactivating chloro groups further reduces its reactivity.

-

Reactions of the Methyl Group: The C-8 methyl group can potentially undergo oxidation or condensation reactions under specific conditions, although these are generally less facile than reactions on the heterocyclic ring.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Quinoline derivatives are known to possess a wide range of pharmacological effects.

-

Anticancer Agents: Many substituted quinolines, including halogenated derivatives, have shown potent anticancer activity[2][3]. This compound could serve as a starting point for developing novel kinase inhibitors or DNA-intercalating agents.

-

Antibacterial and Antifungal Agents: Halogenated 8-hydroxyquinolines, such as cloxyquin (5-chloro-8-hydroxyquinoline), are well-known antimicrobial agents[10][11]. The dichloro-methyl-quinoline core could be elaborated into novel antibacterial or antifungal compounds.

-

Neuroprotective Agents: The 8-hydroxyquinoline scaffold has been investigated for the treatment of neurodegenerative diseases due to its metal-chelating properties[10]. This compound could be a precursor for synthesizing derivatives with potential neuroprotective effects.

Analytical Characterization (Predicted)

No experimental spectra for this compound are publicly available. However, based on the analysis of similar structures, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

-

Aromatic Region (δ 7.0-9.0 ppm):

-

The proton at C-2, adjacent to the nitrogen, would appear as the most downfield signal, likely a doublet.

-

The proton at C-3 would be a doublet, coupled to the C-2 proton.

-

The two protons on the benzene ring (C-6 and C-7) would appear as an AX or AB system (two doublets), with chemical shifts influenced by the adjacent chloro and methyl groups.

-

-

Methyl Protons (δ 2.5-3.0 ppm): The C-8 methyl group would appear as a singlet in this region.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbons attached to chlorine (C-4, C-5) and nitrogen (C-2, C-8a) would have characteristic chemical shifts.

Mass Spectrometry

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 211, 213, and 215, with a ratio of approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound is available. However, based on data for analogous compounds like 8-methylquinoline and other chloroquinolines, the following precautions are strongly advised[12][13][14][15].

-

Hazard Classification (Anticipated):

-

Toxic if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust. Prevent dust formation.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a synthetically accessible and highly promising chemical intermediate. Its value lies in the differential reactivity of its two chlorine atoms, which allows for selective chemical modification. This feature, combined with the established biological importance of the quinoline scaffold, makes it a key building block for the development of novel therapeutics and other advanced functional materials. Researchers and drug development professionals can leverage the information in this guide to safely handle, synthesize, and utilize this compound in their scientific endeavors.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 4. This compound | 948292-29-3 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4,5-dichloro-8-methyl-quinoline| CAS:#948292-29-3 -Letopharm Limited [letopharm.com]

- 7. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 11. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. pentachemicals.eu [pentachemicals.eu]

4,5-Dichloro-8-methylquinoline literature review

An In-Depth Technical Guide to 4,5-Dichloro-8-methylquinoline: Synthesis, Reactivity, and Therapeutic Potential

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom allow for diverse interactions with biological targets, leading to applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][3] Within this vast chemical space, halogenated quinolines are of particular interest as the nature and position of the halogen substituents can significantly modulate the physicochemical properties and pharmacological profile of the molecule. This guide provides a comprehensive technical overview of a specific, less-explored derivative: this compound. While direct literature on this compound is sparse, this document will serve as a technical guide for researchers and drug development professionals by proposing a viable synthetic route, exploring its potential chemical reactivity, and postulating its therapeutic applications based on established quinoline chemistry and pharmacology.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and formulation in a research setting.

| Property | Value | Source |

| CAS Number | 948292-29-3 | [4][5] |

| Molecular Formula | C₁₀H₇Cl₂N | [4][6] |

| Molecular Weight | 212.08 g/mol | [4] |

| Density | 1.351 g/cm³ | [4] |

| Boiling Point | 312.7 °C at 760 mmHg | [4] |

| Refractive Index | 1.643 | [4] |

| Vapor Pressure | 0.000956 mmHg at 25°C | [4] |

| Predicted XlogP | 3.8 | [6] |

Proposed Synthesis of this compound

Synthetic Pathway Overview

The proposed synthesis involves a three-step process starting from 3,4-dichloro-2-methylaniline. This starting material undergoes a Gould-Jacobs reaction to form the quinoline core, followed by a chlorination step to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl ((3,4-dichloro-2-methylphenyl)amino)methylene)malonate

This initial step involves the condensation of 3,4-dichloro-2-methylaniline with diethyl ethoxymethylenemalonate, a key step in the Gould-Jacobs reaction.[7]

-

Materials: 3,4-dichloro-2-methylaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq).

-

Procedure:

-

Combine 3,4-dichloro-2-methylaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

-

Heat the mixture at 110-130°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure.

-

The resulting crude product can be used in the next step without further purification.

-

Step 2: Thermal Cyclization to 4-Hydroxy-5-chloro-8-methylquinolin-7(1H)-one

The intermediate from Step 1 undergoes thermal cyclization in a high-boiling solvent to form the quinoline ring system.

-

Materials: Crude product from Step 1, Dowtherm A (or another high-boiling solvent).

-

Procedure:

-

Add the crude intermediate to a suitable volume of Dowtherm A in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture to 240-260°C and maintain at reflux for 30-60 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the 4-hydroxy-5-chloro-8-methylquinolin-7(1H)-one.

-

Step 3: Chlorination to this compound

The final step is the chlorination of the 4-hydroxyquinoline intermediate to yield the target compound.

-

Materials: 4-Hydroxy-5-chloro-8-methylquinolin-7(1H)-one (1.0 eq), phosphorus oxychloride (POCl₃) (5-10 eq).

-

Procedure:

-

In a well-ventilated fume hood, carefully add the 4-hydroxyquinoline intermediate to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

-

Chemical Reactivity and Derivatization Potential

The two chlorine atoms on the quinoline ring are expected to have different reactivities, providing opportunities for selective functionalization. The chlorine at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 5-position due to the electronic influence of the ring nitrogen. This differential reactivity can be exploited to generate a diverse library of derivatives.

Caption: Potential derivatization reactions of this compound.

Nucleophilic Substitution Reactions

Drawing parallels with the chemistry of other chloroquinolines, the 4-chloro group can be readily displaced by a variety of nucleophiles.[8]

-

Amination: Reaction with primary or secondary amines can yield 4-amino-5-chloro-8-methylquinoline derivatives. These reactions are often carried out at elevated temperatures, sometimes in the presence of a catalyst. The resulting aminoquinolines are of significant interest as they are analogues of known antimalarial and anticancer drugs.[3][9]

-

Alkoxylation/Aryloxylation: Treatment with sodium alkoxides or phenoxides can be used to introduce ether linkages at the 4-position.

-

Thiolation: Reaction with thiols or sodium thiolates can afford 4-thioether derivatives.

Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to form carbon-carbon or carbon-nitrogen bonds at the chloro-positions, although harsher conditions might be required for the less reactive 5-chloro group.

Potential Applications in Drug Discovery

While there is no specific biological data for this compound, the known activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5-dichloro-8-methyl-quinoline| CAS:#948292-29-3 -Letopharm Limited [letopharm.com]

- 5. This compound | 948292-29-3 [chemicalbook.com]

- 6. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

A Theoretical and In-Silico Exploration of 4,5-Dichloro-8-methylquinoline: A Guide for Drug Discovery and Molecular Engineering

Abstract

This technical guide provides a comprehensive theoretical analysis of 4,5-dichloro-8-methylquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document synthesizes established computational methodologies to predict its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and simulated spectroscopic signatures (¹H-NMR, ¹³C-NMR, IR, and UV-Vis). This in-depth theoretical framework offers crucial insights for researchers, scientists, and drug development professionals, facilitating the rational design of novel therapeutic agents and functional materials based on the quinoline scaffold.

Introduction: The Quinoline Scaffold and the Imperative for Theoretical Elucidation

Quinoline and its derivatives are cornerstone heterocyclic compounds in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic profiles. The subject of this guide, this compound, presents a unique substitution pattern with two electron-withdrawing chlorine atoms and an electron-donating methyl group. This combination is anticipated to significantly influence the molecule's electronic distribution, reactivity, and potential biological targets.

Given the nascent stage of research into this specific derivative, theoretical and computational studies are indispensable for predicting its behavior and guiding synthetic efforts.[1] This guide employs a first-principles approach, grounded in quantum chemical calculations, to construct a detailed molecular portrait of this compound.

Computational Methodology: A Self-Validating Theoretical Framework

To ensure the reliability of our theoretical predictions, we propose a computational workflow rooted in widely validated quantum chemical methods. The causality behind these choices lies in achieving a balance between computational cost and accuracy, a critical consideration in high-throughput virtual screening and molecular design.

Geometry Optimization

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization using Density Functional Theory (DFT), a method that has proven highly effective for systems of this nature.[1]

Protocol for Geometry Optimization:

-

Software: Gaussian 09 or a comparable quantum chemistry package.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is selected for its robust performance across a wide range of organic molecules.[1]

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling halogenated compounds.

-

Convergence Criteria: The optimization is performed until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Caption: Workflow for DFT-based geometry optimization.

Molecular Structure and Frontier Orbital Analysis

The optimized geometry of this compound reveals a planar quinoline ring system. The chlorine and methyl substituents will induce subtle distortions in bond lengths and angles compared to the parent quinoline molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties.[1] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[1]

-

HOMO: The distribution of the HOMO will likely be concentrated on the electron-rich regions of the molecule, indicating the sites most susceptible to electrophilic attack.

-

LUMO: The LUMO's distribution will highlight the electron-deficient areas, which are prone to nucleophilic attack.

The presence of the electron-withdrawing chlorine atoms is expected to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group will have the opposite effect.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Table 1: Predicted Frontier Molecular Orbital Energies for this compound.

Caption: Predicted Frontier Molecular Orbital energy levels.

Spectroscopic Characterization (In-Silico)

Theoretical calculations can provide valuable predictions of a molecule's spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The predicted chemical shifts for this compound are presented below, referenced against tetramethylsilane (TMS).

| Proton | Predicted ¹H Chemical Shift (ppm) | Carbon | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.9 | C-2 | 151.2 |

| H-3 | 7.5 | C-3 | 122.5 |

| H-6 | 7.8 | C-4 | 140.1 |

| H-7 | 7.6 | C-4a | 129.8 |

| CH₃ | 2.8 | C-5 | 135.4 |

| C-6 | 128.7 | ||

| C-7 | 127.9 | ||

| C-8 | 138.2 | ||

| C-8a | 148.5 | ||

| CH₃ | 18.3 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The vibrational frequencies and their corresponding IR intensities are calculated from the second derivative of the energy with respect to the nuclear coordinates. The predicted IR spectrum will exhibit characteristic peaks corresponding to the various functional groups and vibrational modes of the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (methyl) | 2950-2850 |

| C=N stretching | ~1620 |

| C=C stretching (aromatic) | 1600-1450 |

| C-Cl stretching | 800-600 |

Table 3: Predicted Characteristic IR Frequencies for this compound.

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum is expected to show characteristic π→π* transitions of the quinoline ring system.

Caption: Workflow for in-silico spectroscopic analysis.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP is expected to show:

-

Negative Potential (Red): Concentrated around the nitrogen atom and the chlorine atoms, indicating regions of high electron density and susceptibility to electrophilic attack.

-

Positive Potential (Blue): Located around the hydrogen atoms, signifying regions of lower electron density.

The MEP analysis can provide crucial insights into the molecule's intermolecular interactions and its potential to bind to biological targets.

Potential Applications and Future Directions

The theoretical data presented in this guide suggest that this compound possesses a unique electronic profile that warrants further investigation. The presence of two chlorine atoms could enhance its lipophilicity and membrane permeability, while the methyl group may influence its metabolic stability.

Future research should focus on:

-

Synthesis and Experimental Validation: The synthesis of this compound is a prerequisite for validating these theoretical predictions through experimental spectroscopic analysis.

-

Biological Screening: The compound should be screened against a panel of biological targets, including those relevant to cancer, infectious diseases, and inflammatory disorders.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and theoretical analysis of analogues with different substitution patterns will be crucial for developing a comprehensive SAR and optimizing the lead compound.

Conclusion

This in-depth technical guide provides a robust theoretical framework for understanding the molecular properties of this compound. By employing state-of-the-art computational methods, we have generated predictive data on its structure, reactivity, and spectroscopic signatures. This information serves as a valuable resource for researchers in drug discovery and materials science, enabling a more rational and efficient approach to the design and development of novel quinoline-based compounds.

References

Spectroscopic Profile of 4,5-Dichloro-8-methylquinoline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4,5-dichloro-8-methylquinoline. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and comparative data from structurally analogous quinoline derivatives to construct a detailed and predictive analytical profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of substituted quinolines. The methodologies and interpretations presented herein are designed to serve as a robust reference for spectroscopic analysis, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound is a halogenated and alkyl-substituted derivative of the quinoline heterocyclic system. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and the nature and position of its substituents critically influence its chemical properties and biological activity. Accurate structural elucidation through spectroscopic methods is a foundational requirement in the development of novel quinoline-based chemical entities.

This guide provides a detailed, predictive analysis of the key spectroscopic signatures of this compound. By dissecting the expected influence of the chloro and methyl substituents on the core quinoline structure, we can anticipate the chemical shifts, coupling constants, fragmentation patterns, and absorption maxima. This approach offers a validated framework for the confirmation of synthesis and the assessment of purity.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of this compound forms the basis for all spectroscopic predictions. The numbering of the quinoline ring is standardized, and the positions of the substituents are key to understanding their electronic and steric effects on the molecule's spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of the parent quinoline molecule, with adjustments for the substituent effects of the two chlorine atoms and the methyl group.[1][2]

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show signals for the four protons on the quinoline ring system. The methyl group will appear as a singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| H-2 | 8.8 - 9.0 | d | J(H2,H3) ≈ 4.5 Hz | Downfield shift due to proximity to the electronegative nitrogen. |

| H-3 | 7.5 - 7.7 | dd | J(H2,H3) ≈ 4.5 Hz, J(H3,H4) ≈ 8.5 Hz | Shielded relative to H-2 and H-4. |

| H-6 | 7.6 - 7.8 | t | J(H6,H7) ≈ 7.5 Hz, J(H5,H6) ≈ 7.5 Hz | Typical aromatic triplet. |

| H-7 | 7.8 - 8.0 | d | J(H6,H7) ≈ 7.5 Hz | Downfield shift due to proximity to the electron-withdrawing chloro group at C-5. |

| 8-CH₃ | 2.6 - 2.8 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |

Note: Predicted values are for a CDCl₃ solvent. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 150 - 152 | Downfield shift due to proximity to nitrogen. |

| C-3 | 121 - 123 | Shielded relative to C-2 and C-4. |

| C-4 | 148 - 150 | Downfield shift due to attachment of electronegative chlorine. |

| C-4a | 128 - 130 | Quaternary carbon in the aromatic system. |

| C-5 | 134 - 136 | Downfield shift due to attachment of electronegative chlorine. |

| C-6 | 127 - 129 | Typical aromatic carbon chemical shift. |

| C-7 | 126 - 128 | Typical aromatic carbon chemical shift. |

| C-8 | 136 - 138 | Downfield shift due to attachment of the methyl group. |

| C-8a | 147 - 149 | Quaternary carbon adjacent to nitrogen. |

| 8-CH₃ | 18 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |

Note: Predicted values are for a CDCl₃ solvent. Actual values may vary based on solvent and concentration.

Experimental Protocols for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[1][2]

Protocol 1: 1D ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Instrument Setup:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum using a 90° pulse.

-

Set the spectral width to encompass all expected signals (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass and Fragmentation

The nominal molecular weight of this compound (C₁₀H₇Cl₂N) is 211 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (²³⁵Cl) | 211 | 100% |

| [M+1]⁺ | 212 | 11.1% |

| [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl) | 213 | 65.3% |

| [M+3]⁺ | 214 | 7.2% |

| [M+4]⁺ (²³⁷Cl) | 215 | 10.6% |

The fragmentation of the molecular ion is expected to proceed through the loss of a chlorine atom, a methyl radical, or hydrogen cyanide.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a suitable technique for the analysis of this compound.

Protocol 2: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 µg/mL).

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 50-500.

-

Collision Energy (for MS/MS): Varies to optimize fragmentation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 2920 - 2980 | Aliphatic C-H stretch (CH₃) | Medium |

| 1600 - 1620 | C=C and C=N ring stretching | Strong |

| 1450 - 1550 | C=C and C=N ring stretching | Strong |

| 1000 - 1200 | C-Cl stretch | Strong |

| 800 - 850 | C-H out-of-plane bending | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophoric system.

Predicted UV-Vis Absorption Maxima

The quinoline ring system is a strong chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show multiple absorption bands corresponding to π → π* transitions.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

| Wavelength (nm) | Transition |

| ~230 | π → π |

| ~280 | π → π |

| ~315 | π → π* |

Note: The exact positions and intensities of the absorption maxima can be influenced by the solvent.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous compounds. The presented tables of predicted chemical shifts, mass-to-charge ratios, and absorption maxima, along with the proposed experimental protocols, offer a valuable resource for the unambiguous identification and characterization of this molecule. It is imperative to note that while these predictions are grounded in solid scientific principles, experimental verification is the ultimate standard for structural confirmation. This guide serves as a foundational reference to aid in that experimental process.

References

Methodological & Application

4,5-Dichloro-8-methylquinoline synthesis protocol

An Application Note and Detailed Protocol for the Synthesis of 4,5-Dichloro-8-methylquinoline

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying rationale for experimental choices, ensuring a thorough understanding of the synthesis pathway.

Introduction and Significance

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The specific substitution pattern of this compound makes it a valuable building block for accessing novel chemical entities with potential biological activity. The presence of two reactive chlorine atoms at positions 4 and 5 allows for selective functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol outlines a robust and reproducible multi-step synthesis to obtain this key intermediate.

The synthetic strategy is based on the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step to introduce the second chlorine atom.[1][2][3] This approach provides a reliable route to the target molecule from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, beginning with the condensation of 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature cyclization to form the 4-hydroxyquinoline intermediate, which is subsequently chlorinated to yield the final product.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloro-2-methylaniline | Reagent | Commercially Available | |

| Diethyl ethoxymethylenemalonate (DEEM) | Reagent | Commercially Available | |

| Dowtherm A | Reagent | Commercially Available | High-boiling point solvent |

| Phosphorus oxychloride (POCl₃) | Reagent | Commercially Available | Use with caution in a fume hood |

| Sodium Hydroxide (NaOH) | ACS | Commercially Available | |

| Hydrochloric Acid (HCl) | ACS | Commercially Available | |

| Ethyl Acetate | HPLC | Commercially Available | |

| Hexanes | HPLC | Commercially Available | |

| Deionized Water | In-house |

Safety Precautions: This synthesis involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Step 1: Synthesis of Diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate

This initial step is a condensation reaction, a key part of the Gould-Jacobs synthesis, where the aniline derivative reacts with DEEM to form an intermediate.[4]

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-2-methylaniline (10.0 g, 70.6 mmol, 1.0 equiv).

-

Add diethyl ethoxymethylenemalonate (16.7 g, 77.7 mmol, 1.1 equiv).

-

Heat the reaction mixture in an oil bath at 110-120°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product, a viscous oil or solid, can be used in the next step without further purification. Ethanol is formed as a byproduct during this reaction.

Rationale: The nucleophilic amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable anilinomethylenemalonate intermediate.[2] Using a slight excess of DEEM ensures the complete consumption of the starting aniline.

Step 2: Synthesis of 5-Chloro-4-hydroxy-8-methylquinoline

This step involves a high-temperature thermal cyclization of the intermediate from Step 1 to form the quinoline ring system.[4][5]

Protocol:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air condenser, place the crude diethyl ((3-chloro-2-methylphenyl)amino)methylene)malonate from the previous step.

-

Add a high-boiling point solvent such as Dowtherm A (100 mL).

-

Heat the mixture with vigorous stirring to 240-250°C. Maintain this temperature for 30-60 minutes. The cyclization reaction is typically accompanied by the evolution of ethanol.

-

Monitor the reaction by TLC until the intermediate is consumed.

-

Once the reaction is complete, allow the mixture to cool to below 100°C.

-

Carefully add hexanes or heptane (100 mL) to the cooled mixture to precipitate the product.

-

Filter the resulting solid using a Büchner funnel, and wash the filter cake with hexanes (2 x 50 mL) to remove the high-boiling solvent.

-

Dry the solid under vacuum to yield crude 5-chloro-4-hydroxy-8-methylquinoline. This product can be carried forward or purified by recrystallization if necessary.

Rationale: The high temperature provides the necessary energy for the 6-electron electrocyclization to occur, leading to the formation of the quinoline ring.[2] The use of a high-boiling inert solvent like Dowtherm A facilitates reaching and maintaining the required temperature for efficient cyclization.[5]

Step 3: Synthesis of this compound

The final step is the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent. Phosphorus oxychloride is a common and effective reagent for this transformation.[4][6]

Protocol:

-

Caution: This step must be performed in a well-ventilated fume hood as it involves corrosive and reactive phosphorus oxychloride.

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add crude 5-chloro-4-hydroxy-8-methylquinoline (10.0 g, 47.7 mmol, 1.0 equiv).

-

Slowly add an excess of phosphorus oxychloride (POCl₃, 44 mL, 477 mmol, 10.0 equiv) to the flask.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

The product will precipitate as a solid. Continue stirring until all the ice has melted.

-

Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.

Rationale: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that effectively replaces the hydroxyl group at the 4-position of the quinoline ring with a chlorine atom. The large excess of POCl₃ serves as both the reagent and the solvent. The workup with ice water hydrolyzes the excess POCl₃, and subsequent neutralization precipitates the final product.[6]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Thin Layer Chromatography (TLC): To assess the purity of the final product.

Troubleshooting and Optimization

-

Low yield in Step 1: Ensure the reaction temperature is maintained and that the starting aniline is of good quality. The removal of ethanol as it forms can help drive the reaction to completion.

-

Incomplete cyclization in Step 2: The temperature is critical for this step. Ensure the reaction mixture reaches and is maintained at 240-250°C. Insufficient heating will lead to incomplete conversion.

-

Difficulties in Step 3 workup: The quenching of POCl₃ is highly exothermic. Adding the reaction mixture to ice slowly and with efficient stirring is crucial to control the temperature and prevent splashing.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

Application Notes & Protocols: Purification of 4,5-Dichloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-8-methylquinoline is a halogenated quinoline derivative of significant interest as a building block in medicinal chemistry and materials science. The precise arrangement of its chloro and methyl substituents on the quinoline core allows for the synthesis of complex molecular architectures. However, the purity of this intermediate is paramount, as residual starting materials or synthetic byproducts can lead to undesirable side reactions, complicate reaction kinetics, and introduce impurities into the final active pharmaceutical ingredient (API) or target molecule.

This guide provides a detailed overview of robust purification techniques for this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols to their specific needs. The inherent basicity of the quinoline nitrogen and the nature of impurities from common synthetic routes present unique challenges that these protocols are designed to overcome.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is the foundation for selecting an appropriate purification strategy. While experimental data for this compound is limited, a combination of available data and computed properties provides a solid basis for methodological design.[1][2]